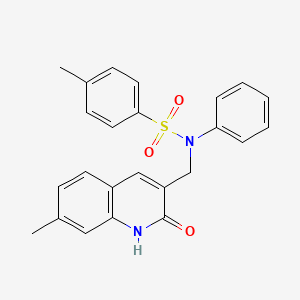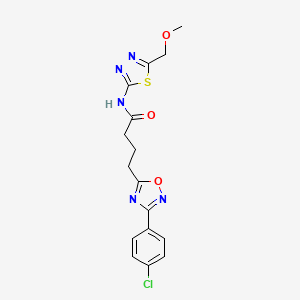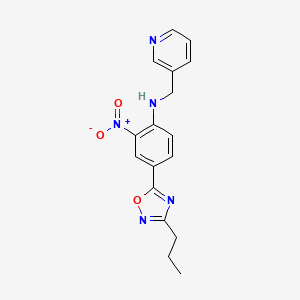
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Wirkmechanismus
The exact mechanism of action of N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it is believed that this compound acts by forming a charge transfer complex with the electron acceptor material, which leads to enhanced charge transport properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found that this compound is relatively non-toxic and does not exhibit any significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its excellent charge transport properties, which make it a potential candidate for use in organic electronics and photovoltaics. However, one of the main limitations of this compound is its relatively high cost, which may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions that can be explored with regards to N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and to explore its potential applications in other fields, such as catalysis and sensing. Finally, efforts can be made to optimize the properties of this compound for use in specific applications, such as organic field-effect transistors and solar cells.
Synthesemethoden
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is synthesized using a multistep process. The first step involves the synthesis of 2-nitroaniline, which is then reacted with furan-2-carbaldehyde to form N-(furan-2-ylmethyl)-2-nitroaniline. In the next step, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid is converted to its acid chloride, which is then reacted with N-(furan-2-ylmethyl)-2-nitroaniline to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors. Additionally, this compound has also been studied for its potential applications in the field of photovoltaics. It has been found that this compound exhibits excellent light absorption properties, making it a potential candidate for use in solar cells.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-10(2)15-18-16(24-19-15)11-5-6-13(14(8-11)20(21)22)17-9-12-4-3-7-23-12/h3-8,10,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDAAEFUECSLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


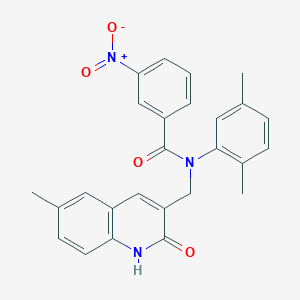


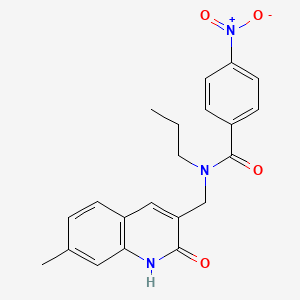

![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)

